REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1)=[CH2:2].C(Cl)(=O)C([Cl:15])=O>C1C=CC=CC=1>[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:15])=[O:8])=[CH:5][CH:4]=1)=[CH2:2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
The mixture is stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a clean round bottom flask with an argon atmosphere and equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
continuously flushed with a continuous stream of argon
|
Type
|
CUSTOM
|
Details
|
to purge the system of the gases
|
Type
|
CUSTOM
|
Details
|
generated during the reaction
|
Type
|
DISTILLATION
|
Details
|
Finally, the product is distilled under vacuum
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |